molecular formula C10H9F3INO3 B8700326 Ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate

Ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate

Cat. No. B8700326
M. Wt: 375.08 g/mol
InChI Key: QDOASNYKHPSLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943767B2

Procedure details

A 1.4 M solution of sec-butyllithiuni in cyclohexane (3.0 mL) was added drop-wise to a solution of ethyl N-[2-(trifluoromethoxy)phenyl]carbamate (0.5000 g, 0.002006 mol) in THF (9 mL) at −70° C. After stirring for 1 hour a solution of iodine (0.51 g, 0.002 mol) in THF (1.0 mL) was added drop-wise at −70° C. Stirring was continued for another 1 hour then the mixture was quenched with saturated ammonium chloride solution. Water (50 mL) was added and the mixture extracted with diethyl ether (3×40 mL). The combined organic phases was washed with 40% sodium meta-bisulfite solution, water and brine, then dried over Na2SO4 and the solvent removed in vacuo to give the desired product in a 73% yield. 1H NMR (400 MHz, CDCl3): δ 1.29-1.36 (m, 3H), 4.21-4.28 (m, 2H), 6.21 (br, 1H), 7.05 (t, J=8.0 Hz, 1H), 7.30 (m, 1H) and 7.80 (dd, J=6.8, 1.2 Hz, 1H). MS (ES+): m/z 375.78 [MH+].
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:15])[O:12][CH2:13][CH3:14].[I:18]I>C1CCCCC1.C1COCC1>[I:18][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][C:2]([F:16])([F:17])[F:1])[C:5]=1[NH:10][C:11](=[O:15])[O:12][CH2:13][CH3:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)NC(OCC)=O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
II
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise at −70° C
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (3×40 mL)
WASH
Type
WASH
Details
The combined organic phases was washed with 40% sodium meta-bisulfite solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=CC=C1)OC(F)(F)F)NC(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.